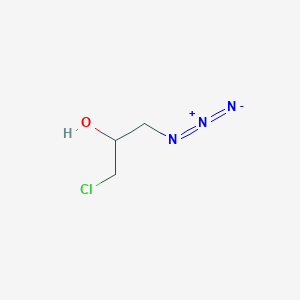

1-Azido-3-chloro-2-propanol

Description

Properties

IUPAC Name |

1-azido-3-chloropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClN3O/c4-1-3(8)2-6-7-5/h3,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXBDTUEXOVFTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450339 | |

| Record name | 1-AZIDO-3-CHLORO-2-PROPANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51275-91-3 | |

| Record name | 1-AZIDO-3-CHLORO-2-PROPANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Azido-3-chloro-2-propanol chemical properties and structure

An In-depth Technical Guide to 1-Azido-3-chloro-2-propanol: Properties, Synthesis, and Applications

Introduction: A Versatile Bifunctional Building Block

This compound is a valuable bifunctional organic compound that serves as a versatile intermediate in a wide range of synthetic applications.[1] Its structure is characterized by the presence of three key functional groups: a reactive azide (-N₃), a chloro (-Cl) substituent, and a secondary hydroxyl (-OH) group.[2] This unique combination makes it an important building block, particularly in the fields of medicinal chemistry, drug discovery, and materials science.[1][2] The azide group allows for efficient coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][3] Simultaneously, the chloro and hydroxyl moieties provide additional handles for nucleophilic substitution or further functionalization, enabling the construction of more complex molecular architectures.[1][2]

Chemical Structure and Properties

The structural and physical properties of this compound are fundamental to its reactivity and handling. The molecule possesses a chiral center at the carbon atom bearing the hydroxyl group, allowing for the existence of (S) and (R) enantiomers, which is particularly relevant in asymmetric synthesis.[2]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 135.55 g/mol | [4][5][6] |

| Appearance | Clear, colorless oil | [1] |

| Density | 1.291 g/cm³ at 25°C | [1] |

| Boiling Point | 44-48°C at 0.5 Torr | [1] |

Synthesis: Regioselective Epoxide Ring-Opening

The most common and efficient method for synthesizing this compound is through the nucleophilic ring-opening of epichlorohydrin with sodium azide (NaN₃).[2] This reaction, a classic example of azidolysis of an epoxide, is highly regioselective. The azide nucleophile preferentially attacks the less sterically hindered, terminal carbon of the epoxide ring.[7][8][9] This selectivity is a cornerstone of epoxide chemistry, where under neutral or basic conditions, the Sₙ2 attack occurs at the less substituted position.[7][9]

The choice of solvent and reaction conditions can be optimized to ensure high yields and purity. Aqueous or alcohol-water solvent systems are often employed.[7][8] The use of water as a solvent is not only environmentally benign but can also control reactivity and regioselectivity by adjusting the pH.[7][8][9][10]

Experimental Protocol: Synthesis from Epichlorohydrin

The following protocol describes a general procedure for the laboratory-scale synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (NaN₃) in a mixture of water and a suitable alcohol (e.g., methanol or ethanol).

-

Addition of Epoxide: To the stirred azide solution, add epichlorohydrin dropwise at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a stable temperature.

-

Reaction Progression: After the addition is complete, heat the mixture to a moderate temperature (e.g., 50-65°C) and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup and Extraction: Cool the reaction mixture to room temperature. Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (2-3 times).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. The final product can be purified by vacuum distillation or column chromatography if necessary.

Synthesis Workflow Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 2-Propanol, 1-azido-3-chloro-, (2S)- | 681225-50-3 [smolecule.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. This compound | C3H6ClN3O | CID 10975530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. scbt.com [scbt.com]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. [PDF] Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH‐Controlled Reaction. | Semantic Scholar [semanticscholar.org]

- 9. Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction [organic-chemistry.org]

- 10. 1,2-Azido alcohol synthesis by azidonation, azidation or substitution [organic-chemistry.org]

The Synthetic Cornerstone: A Technical Guide to 1-Azido-3-chloro-2-propanol (CAS 51275-91-3) for Advanced Drug Development

For the discerning researcher in the vanguard of pharmaceutical innovation, the strategic selection of molecular scaffolds is paramount. Among these, 1-Azido-3-chloro-2-propanol stands out as a deceptively simple yet remarkably potent building block. Its bifunctional nature, possessing both a reactive azide and a versatile chloro group, unlocks a wealth of synthetic possibilities, particularly in the construction of beta-blockers and the application of click chemistry for novel drug conjugates. This guide provides an in-depth exploration of this pivotal intermediate, from its fundamental properties and synthesis to its strategic deployment in modern drug discovery.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1] Its molecular structure is the key to its synthetic utility, featuring a propan-2-ol backbone functionalized with a terminal azide group at one end and a chlorine atom at the other. This arrangement provides two distinct reactive handles for sequential or orthogonal chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 51275-91-3 | [2] |

| Molecular Formula | C₃H₆ClN₃O | [2] |

| Molecular Weight | 135.55 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| IUPAC Name | 1-azido-3-chloropropan-2-ol | [3] |

Synthesis of this compound: A Self-Validating Protocol

The most common and efficient synthesis of this compound involves the ring-opening of epichlorohydrin with sodium azide. This reaction is typically carried out in a protic solvent to facilitate the nucleophilic attack of the azide ion on the less sterically hindered carbon of the epoxide ring.

Experimental Protocol: Synthesis of this compound

Materials:

-

Epichlorohydrin (1.0 eq)

-

Sodium azide (1.5 eq)

-

Methanol/Water (9:1 v/v)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide in a 9:1 mixture of methanol and water.

-

Add epichlorohydrin dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a crude oil.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality of Experimental Choices:

-

The use of a protic solvent mixture (methanol/water) is crucial for the dissolution of sodium azide and for protonating the epoxide oxygen, which facilitates the ring-opening.

-

A slight excess of sodium azide is used to ensure the complete consumption of the starting epichlorohydrin.

-

The aqueous workup with sodium bicarbonate is to neutralize any residual acid, and the brine wash is to remove any remaining water from the organic phase.

Applications in Drug Development: From Beta-Blockers to Bio-conjugation

The true value of this compound is realized in its application as a versatile intermediate in the synthesis of complex pharmaceutical agents.

Synthesis of Beta-Blockers: The Propranolol Archetype

This compound is a key precursor to the 1-amino-3-aryloxy-2-propanol pharmacophore, which is the core structural motif of many beta-blockers.[4] The synthesis of propranolol, a non-selective beta-blocker, serves as an excellent example.[5]

Workflow for Propranolol Synthesis:

Caption: Synthesis of Propranolol from this compound.

The synthesis begins with the reduction of the azide group in this compound to a primary amine, yielding 1-Amino-3-chloro-2-propanol.[6][7] This intermediate is then reacted with 1-naphthol in the presence of a base. The naphthoxide ion acts as a nucleophile, displacing the chloride to form the ether linkage, resulting in the formation of propranolol.[5]

Mechanism of Action: Beta-Adrenergic Blockade

Propranolol functions by competitively blocking β-adrenergic receptors, thereby preventing the binding of catecholamines like epinephrine and norepinephrine.[8][9] This antagonism at β1-receptors in the heart muscle leads to a decrease in heart rate, myocardial contractility, and cardiac output.[1][10] The 1-amino-3-aryloxy-2-propanol pharmacophore is essential for this activity, with the secondary amine and the hydroxyl group forming key interactions with the receptor.[11][12]

Caption: Mechanism of Beta-Adrenergic Receptor Blockade by Propranolol.

Click Chemistry: A Gateway to Novel Conjugates

The azide functionality of this compound makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[13] This reaction allows for the efficient and specific formation of a stable triazole linkage between the azido-propanol scaffold and an alkyne-containing molecule.[14]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

This compound (1.0 eq)

-

An alkyne-functionalized molecule (e.g., a fluorescent dye, a peptide, or another drug molecule) (1.1 eq)

-

Copper(II) sulfate pentahydrate (0.1 eq)

-

Sodium ascorbate (0.2 eq)

-

tert-Butanol/Water (1:1 v/v)

Procedure:

-

In a reaction vial, dissolve this compound and the alkyne-functionalized molecule in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture at room temperature for 8-12 hours. The reaction is often accompanied by a color change.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Significance in Drug Development:

The CuAAC reaction with this compound enables the modular synthesis of complex drug conjugates. The resulting triazole ring is not just a linker but can also participate in hydrogen bonding and other interactions with biological targets. The remaining chloro and hydroxyl groups on the propanol backbone can be further functionalized, allowing for the creation of multifunctional molecules with tailored properties.

Characterization and Spectroscopic Data

Accurate characterization of this compound is crucial for its use in synthesis. The following are expected spectroscopic features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the propanol backbone, with characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the three carbon atoms of the propanol backbone.

-

FTIR: The infrared spectrum will exhibit a strong, characteristic absorption band for the azide group (N₃) typically in the region of 2100 cm⁻¹.[15][16] There will also be a broad absorption band for the hydroxyl group (O-H) around 3400 cm⁻¹.[17]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the compound (135.55 g/mol ).[18]

Safety and Handling

As with all azide-containing compounds, this compound should be handled with caution due to its potential explosive nature, especially when heated or subjected to shock.[1] It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with strong oxidizing agents and heavy metals, as these can form highly explosive metal azides.

Conclusion

This compound is a cornerstone of modern synthetic medicinal chemistry. Its dual functionality provides a robust platform for the construction of vital drug classes, most notably beta-blockers, and for the innovative design of novel drug conjugates through the power of click chemistry. A thorough understanding of its synthesis, reactivity, and safe handling is essential for any researcher aiming to leverage this potent intermediate in the development of next-generation therapeutics.

References

-

Dr. Oracle. (2026, February 17). What is the mechanism of action of Propranolol (beta blocker)?[Link]

-

Wikipedia. (2026, January 6). Propranolol. [Link]

-

Weinstock, L. M., et al. (1982). beta-Adrenergic antagonists with multiple pharmacophores: persistent blockade of receptors. Journal of Medicinal Chemistry, 25(9), 1063–1067. [Link]

-

Ebrahimzadeh, F. (2022). One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nano Catalyst. Organic Chemistry Research, 8(2), 89-94. [Link]

-

Li, M. (2024). Propranolol and its Mechanism of Action. Journal of Molecular and Organic Chemistry, 7(6), 277-278. [Link]

-

Kamath, S., & Coutinho, E. (1996). Pharmacophores of the dual acting α, β-blockers as deduced, from molecular dynamics simulations. Journal of Biosciences, 21(5), 599–611. [Link]

-

Sánchez-Sánchez, M., et al. (2021). Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition), 74(10), 868-880. [Link]

-

Ebrahimzadeh, F. (2024, January 8). One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nanocatalyst. Organic Chemistry Research. [Link]

-

Tran, V. A., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry, 2020, 9597426. [Link]

-

CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). [Link]

-

Eureka. (n.d.). Synthesis method of propranolol hydrochloride. [Link]

-

Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

-

Atlas, D., & Steer, M. L. (1982). Two beta-adrenergic pharmacophores on the same molecule. A set of agonist-antagonist combinations. Molecular Pharmacology, 21(3), 681–686. [Link]

- Google Docs. (n.d.). Pharmacology of Beta-Blockers.

-

Tran, V. A., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. ScienceOpen. [Link]

- Google Patents. (n.d.). CN104961642A - Novel propranolol synthesis method.

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

-

Patel, M. K., & Parmar, P. A. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Research, 9(4), 136-146. [Link]

-

Tran, V. A., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Semantic Scholar. [Link]

-

Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". [Link]

-

Uttamapinant, C., et al. (2015). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Methods in Molecular Biology, 1266, 167–179. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Fülöp, F., et al. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. Molecules, 27(21), 7485. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Abramovitch, R. A., et al. (1974). Mass spectrometry of aryl azides. The Journal of Organic Chemistry, 39(13), 1802–1807. [Link]

-

ResearchGate. (n.d.). (a) ATR-FTIR of the azide monomer (characteristic peak i, 2091 cm⁻¹),...[Link]

-

ResearchGate. (n.d.). Representative FTIR of an inorganic and an organic azide shows that...[Link]

-

ResearchGate. (2026, August 7). Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 1-azido-3-aminopropane in CDCl 3 (300 MHz). [Link]

-

gsrs. (n.d.). 1-AMINO-3-CHLORO-2-PROPANOL HYDROCHLORIDE, (S)-. [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(10), 2568. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chloro-2-hydroxypropylsulfonic acid sodium salt. [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. (2026, August 7). Synthesis of Epichlorohydrin from 1,3-Dichloropropanol Using Solid Base. [Link]

-

Semantic Scholar. (1996, August 12). Synthesis and Characterization of Glycidyl Azide Polymers Using Isotactic and Chiral Poly(epichlorohydrin)s. [Link]

-

Durig, J. R., et al. (2012). A study of the molecular structure and vibrational spectra of 1,3-dichloro-2-propanol and 1,1,1-trichloro-2-methyl-2-propanol (chlorobutanol). Journal of Molecular Structure, 1009, 54-65. [Link]

-

Crews, C., et al. (1999). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 16(9), 355–363. [Link]

-

Manimaran, M., & Gopal, N. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. International Journal of Pharmaceutical Sciences and Research, 11(5), 2266-2273. [Link]

- Google Patents. (n.d.). CN109867587B - Preparation method of 3-chloro-1,2-propanediol.

Sources

- 1. droracle.ai [droracle.ai]

- 2. Page loading... [guidechem.com]

- 3. This compound | C3H6ClN3O | CID 10975530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beta-Adrenergic antagonists with multiple pharmacophores: persistent blockade of receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis method of propranolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nano Catalyst [orgchemres.org]

- 7. orgchemres.org [orgchemres.org]

- 8. droracle.ai [droracle.ai]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 11. ias.ac.in [ias.ac.in]

- 12. Two beta-adrenergic pharmacophores on the same molecule. A set of agonist-antagonist combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Click Chemistry [organic-chemistry.org]

- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A study of the molecular structure and vibrational spectra of 1,3-dichloro-2-propanol and 1,1,1-trichloro-2-methyl-2-propanol (chlorobutanol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 1-Azido-3-chloro-2-propanol

This technical guide provides a detailed analysis of the expected spectroscopic data for 1-azido-3-chloro-2-propanol, a valuable bifunctional molecule in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established spectroscopic principles and comparative data from structurally related molecules to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers researchers and drug development professionals a robust framework for the identification and characterization of this and similar compounds.

Introduction to this compound

This compound (CAS No. 51275-91-3) is a halogenated azido alcohol with the molecular formula C₃H₆ClN₃O and a molecular weight of 135.55 g/mol .[1][2][3][4][5][6] Its structure incorporates three key functional groups: a primary azide, a primary chloride, and a secondary alcohol. This unique combination makes it a versatile building block, particularly in the synthesis of nitrogen-containing heterocycles and as a precursor for introducing the azido group in more complex molecules.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three unique proton environments in the molecule. The chemical shifts, multiplicities, and integrations can be predicted by considering the electronic effects of the neighboring functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |

| H-1 (CH₂N₃) | 3.4 - 3.6 | Doublet of doublets (dd) | 2H | The azide group is electron-withdrawing, shifting these protons downfield. They are coupled to the H-2 proton. |

| H-2 (CHOH) | 4.0 - 4.2 | Quintet or multiplet | 1H | This proton is deshielded by the adjacent hydroxyl and chloro/azido groups. It is coupled to the protons on C-1 and C-3. |

| H-3 (CH₂Cl) | 3.6 - 3.8 | Doublet of doublets (dd) | 2H | The electronegative chlorine atom causes a downfield shift. These protons are coupled to the H-2 proton. |

| OH | 2.0 - 4.0 | Broad singlet | 1H | The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. |

The predicted chemical shifts are based on data from related compounds such as 1,3-dichloro-2-propanol, where the CH₂Cl protons appear around 3.7 ppm and the CHOH proton is observed near 4.1 ppm.[7]

¹H NMR Coupling Interactions in this compound

Caption: Predicted proton coupling in this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is expected to show three signals, one for each carbon atom. The chemical shifts are influenced by the attached functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C-1 (CH₂N₃) | 50 - 55 | The azide group shifts this carbon downfield. |

| C-2 (CHOH) | 68 - 72 | The hydroxyl group has a significant deshielding effect on the attached carbon. |

| C-3 (CH₂Cl) | 45 - 50 | The chlorine atom causes a downfield shift of the attached carbon. |

These predictions are supported by data from similar structures. For instance, in 1-chloro-2-propanol, the carbon bearing the chlorine (C-1) appears at approximately 49 ppm, and the carbon with the hydroxyl group (C-2) is at about 68 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| O-H (alcohol) | 3200 - 3600 (broad) | Stretching |

| C-H (alkane) | 2850 - 3000 | Stretching |

| N₃ (azide) | 2090 - 2140 (strong, sharp) | Asymmetric stretching |

| C-O (alcohol) | 1000 - 1260 | Stretching |

| C-Cl (alkyl halide) | 600 - 800 | Stretching |

The most diagnostic peak in the IR spectrum will be the strong, sharp absorption band for the azide group around 2100 cm⁻¹. The presence of a broad O-H stretch and a C-Cl stretch will further confirm the structure. The IR spectrum of 1-chloro-2-propanol shows a strong C-O stretch around 1100 cm⁻¹ and a broad O-H stretch centered around 3400 cm⁻¹.[9][10]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak ([M]⁺) at m/z 135 and 137 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

Predicted Key Fragment Ions:

| m/z | Proposed Fragment | Formation Pathway |

| 107/109 | [M - N₂]⁺ | Loss of nitrogen gas from the azide group. |

| 100 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 93 | [M - CH₂Cl]⁺ | Alpha-cleavage next to the hydroxyl group. |

| 78/80 | [CH₂(OH)CH₂Cl]⁺ | Cleavage of the C-N bond. |

| 43 | [C₃H₇]⁺ | Further fragmentation. |

Major Fragmentation Pathways of this compound

Caption: Predicted major fragmentation pathways in EI-MS.

Proposed Synthetic Methodology

A plausible and efficient method for the synthesis of this compound involves the nucleophilic opening of an epoxide with an azide source, followed by chlorination. A common starting material for similar structures is epichlorohydrin.

Synthetic Scheme for this compound

Caption: A potential synthetic route to this compound.

This synthesis would proceed via an initial reaction of epichlorohydrin with sodium azide to form an azido epoxide intermediate. Subsequent ring-opening with hydrochloric acid would yield the desired this compound. This approach is analogous to the synthesis of related azido alcohols.[11]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging data from structurally similar compounds, we have established a detailed set of expected NMR, IR, and MS data. This information serves as a valuable resource for researchers in the positive identification and characterization of this versatile synthetic building block, ensuring scientific integrity in its application.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. This compound, Technical Grade. [Link]

-

SpectraBase. 1-Chloro-2-propanol. [Link]

-

NIST WebBook. 2-Propanol, 1-chloro-. [Link]

Sources

- 1. This compound | C3H6ClN3O | CID 10975530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, Technical Grade | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 51275-91-3 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Page loading... [guidechem.com]

- 7. 1,3-Dichloro-2-propanol(96-23-1) 1H NMR spectrum [chemicalbook.com]

- 8. 1-Chloro-2-propanol(127-00-4) 13C NMR spectrum [chemicalbook.com]

- 9. 2-Propanol, 1-chloro- [webbook.nist.gov]

- 10. 1-Chloro-2-propanol(127-00-4) IR Spectrum [chemicalbook.com]

- 11. Buy 3-Azido-1,2-propanediol | 73018-98-1 [smolecule.com]

Synthesis and mechanism of 1-Azido-3-chloro-2-propanol from epichlorohydrin

An In-Depth Technical Guide to the Synthesis and Mechanism of 1-Azido-3-chloro-2-propanol from Epichlorohydrin

Introduction: The Strategic Importance of a Versatile Azidoalcohol

This compound is a highly valuable bifunctional molecule in modern organic synthesis.[1][2] Its structure, incorporating a reactive azide group, a secondary alcohol, and a primary alkyl chloride, makes it a strategic precursor for a diverse range of more complex molecules. The azide can be readily converted into an amine or participate in "click" chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.[3] The chloromethyl group provides a handle for further nucleophilic substitution, and the hydroxyl group can be derivatized or used to direct subsequent reactions. This trifecta of functionality positions this compound as a key building block in the development of pharmaceuticals, energetic materials, and specialty polymers.

The most direct and widely employed synthetic route to this compound involves the nucleophilic ring-opening of the readily available and inexpensive starting material, epichlorohydrin, using an azide source. This guide provides a detailed examination of the underlying reaction mechanism, a field-proven experimental protocol, and the critical parameters governing the success of this important transformation.

Part 1: The Reaction Mechanism - A Tale of Regioselectivity

The core of this synthesis is the azidolysis of an epoxide—a classic nucleophilic ring-opening reaction. The reaction between epichlorohydrin and sodium azide is governed by principles of stereoelectronics and steric hindrance, which dictate the regiochemical outcome.

Prevailing SN2 Pathway and Regioselectivity

Under neutral or basic conditions, the azide ion (N₃⁻) acts as a strong nucleophile. The reaction proceeds via a mechanism with significant SN2 character. In this scenario, the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring.[4] In the case of epichlorohydrin, the two potential sites for attack are the primary carbon (C1) and the secondary carbon (C2).

Due to the significantly lower steric hindrance at the primary carbon (C1, the -CH₂Cl group is attached to C2), the azide ion's attack overwhelmingly occurs at this position.[4][5] This selective attack leads to the cleavage of the C1-O bond and the formation of an intermediate alkoxide. Subsequent protonation of this alkoxide, typically by the solvent (e.g., water or an alcohol), yields the desired product, this compound.

The electron-withdrawing nature of the adjacent chloromethyl group at C2 also plays a role. It inductively polarizes the C2-O bond, but the steric factor is the dominant controlling element for strong, unhindered nucleophiles like azide.[5]

Influence of pH and Catalysis

While the SN2 pathway is dominant, the reaction conditions can influence regioselectivity. In strongly acidic media, the epoxide oxygen is first protonated, creating a better leaving group.[4][6] This lends the transition state more SN1 character, where a partial positive charge develops on the carbon atoms. This positive charge would be better stabilized at the more substituted secondary carbon (C2). Consequently, acidic conditions can favor nucleophilic attack at the more substituted carbon, potentially leading to the formation of the isomeric product, 2-azido-3-chloro-1-propanol.[6][7] However, for the synthesis of this compound, conditions that favor the SN2 pathway are exclusively used.

The use of aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is common as they effectively solvate the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic.[8][9]

Part 2: Field-Proven Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound on a laboratory scale.

Critical Safety Considerations:

-

Sodium Azide (NaN₃): Highly toxic. Avoid inhalation of dust and contact with skin. It can react with acids to form highly toxic and explosive hydrazoic acid (HN₃). It also reacts with heavy metals (e.g., lead, copper) to form explosive heavy metal azides. Use non-metal spatulas and ensure drainage is free of lead or copper pipes.

-

Organic Azides: The product, this compound, is an organic azide. While relatively stable at this molecular weight, organic azides are potentially explosive. Avoid heating the neat compound to high temperatures, and avoid grinding or subjecting it to shock. All operations should be conducted in a well-ventilated fume hood behind a blast shield.

Materials and Equipment:

-

Reagents: Epichlorohydrin (ECH), Sodium Azide (NaN₃), Dimethylformamide (DMF) or Water, Diethyl Ether (or Ethyl Acetate), Saturated Sodium Chloride solution (Brine), Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle with temperature controller, separatory funnel, rotary evaporator, standard glassware.

Step-by-Step Methodology:

-

Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (NaN₃, 1.2 equivalents). To this, add the solvent (e.g., DMF/water 4:1 v/v).

-

Reagent Addition: Begin stirring the mixture to form a suspension. Slowly add epichlorohydrin (1.0 equivalent) to the flask dropwise over 15-20 minutes. An initial exothermic reaction may be observed; use an ice bath to maintain the temperature if necessary.[9]

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to 65-70 °C and maintain this temperature with stirring.[8]

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the epichlorohydrin spot. The reaction is typically complete within 6-12 hours.

-

Work-up - Quenching and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing an equal volume of water.

-

Extract the aqueous phase three times with diethyl ether or ethyl acetate.

-

Combine the organic extracts.

-

-

Washing and Drying:

-

Wash the combined organic layers twice with water and then once with saturated brine solution to remove residual DMF and salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate using a rotary evaporator under reduced pressure. Avoid high temperatures.

-

The resulting crude oil is often of sufficient purity for many applications. If higher purity is required, vacuum distillation can be performed, though extreme caution must be exercised due to the potentially explosive nature of the product at elevated temperatures.

-

Part 3: Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis.

| Parameter | Value | Rationale |

| Epichlorohydrin | 1.0 mol equiv. | Limiting reagent |

| Sodium Azide | 1.2 - 1.5 mol equiv. | A slight excess ensures complete consumption of epichlorohydrin. |

| Solvent | DMF/H₂O (4:1) | Aprotic polar solvent enhances nucleophilicity; water aids in dissolving NaN₃.[6][8] |

| Temperature | 65 - 70 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions or decomposition.[8][9] |

| Reaction Time | 6 - 12 hours | Typical duration to achieve high conversion. Monitored by TLC. |

| Expected Yield | > 85% | This reaction is generally high-yielding. |

Part 4: Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental workflow, from initial setup to the final purified product.

References

- Brunelli, N. A. et al. Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. Catalysis Science & Technology. [Link not available]

- Reddy, K. S. et al. (2007). pH-controlled regioselective nucleophilic ring-opening of epoxide: an improved process for the preparation of (R)-(−)- or (S)-(+)-3-hydroxytetrahydrofuran. Organic & Biomolecular Chemistry.

- Fringuelli, F. et al. (1999). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry.

-

Fringuelli, F. et al. (1999). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. ACS Publications. [Link]

- Kim, H. J. et al. (2019). Cationic Ring-opening Polymerization of Epichlorohydrin Using Hydroxyl-terminated Polybutadiene as an Initiator Followed by the Azidation of the Resulting Block Copolymer. Algerian Journal of Environmental Science and Technology.

-

Brochu, S. & Ampleman, G. (1998). Synthesis and Characterization of Glycidyl Azide Polymers Using Isotactic and Chiral Poly(epichlorohydrin)s. Macromolecules. [Link]

- McClure, D. E. et al. (1983). Mode of nucleophilic addition to epichlorohydrin and related species: chiral aryloxymethyloxiranes. Journal of the American Chemical Society.

-

Chemistry Steps. Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

- Krutoshkova, A. A. et al. (2024). Nucleophilic ring opening of epichlorohydrin in the presence of PPh3 to obtain 2-hydroxypropyltriphenylphosphonium salts.

- Google Patents. (1988). Process for the preparation of alkyl azide-substituted, hydroxy-terminated polyethers.

-

Organic Chemistry Tutor. (2023). Epichlorohydrin Opening Mechanism. YouTube. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents. (2013). Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride.

- Carrà, S. et al. (2016). Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process.

- Van der Werf, C. A. et al. (1954). The Reaction of Sodium Azide with Some Representative Epoxides.

-

Wu, D. & Zhou, S. (2017). A new coupling process for synthesis of epichlorohydrin from dichloropropanols. Atlantis Press. [Link]

- de Souza, M. V. N. et al. (2012). Eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol using sonochemistry.

-

Osorio-Monroy, G. A. et al. (2018). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. [Link]

-

da Silveira Pinto, L. S. et al. (2016). A Scalable and Efficient Synthesis of 3-Chloro-1,2-propanediol. ResearchGate. [Link]

-

Pharmaffiliates. This compound, Technical Grade. Pharmaffiliates. [Link]

Sources

- 1. This compound | C3H6ClN3O | CID 10975530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. mdpi.com [mdpi.com]

- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. EP0274213A1 - Process for the preparation of alkyl azide-substituted, hydroxy-terminated polyethers - Google Patents [patents.google.com]

Solubility and stability of 1-Azido-3-chloro-2-propanol in common lab solvents

An In-depth Technical Guide to the Solubility and Stability of 1-Azido-3-chloro-2-propanol in Common Laboratory Solvents

Abstract

This compound is a bifunctional synthetic intermediate of significant interest in pharmaceutical research and development, primarily for its utility in "click chemistry" and as a precursor to chiral amines and other complex molecules.[1][2] However, its utility is intrinsically linked to its physicochemical properties, namely its solubility in various solvent systems and its stability under typical laboratory conditions. This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound. In the absence of extensive published quantitative data, this document emphasizes the theoretical underpinnings of its behavior and provides detailed, field-proven protocols for researchers to experimentally determine these critical parameters.

Introduction to this compound: A Profile

This compound (MW: 135.55 g/mol , Formula: C₃H₆ClN₃O) is a small, functionalized organic molecule featuring a primary azide, a secondary alcohol, and a primary alkyl chloride.[2][3] This combination of functional groups makes it a versatile building block, but also introduces significant safety and stability considerations. The azide group, in particular, classifies it as an energetic compound, necessitating careful handling and a thorough understanding of its reactivity.[4]

This guide is intended for researchers, chemists, and drug development professionals who will be handling, storing, or utilizing this compound in synthesis and require a robust understanding of its behavior in solution.

Safety First: Critical Handling and Stability Considerations for an Energetic Molecule

The stability of any organic azide is paramount for safe laboratory operations. For this compound, several structural factors point towards a high potential for instability.

-

Carbon-to-Nitrogen Ratio (C/N): The C/N ratio is a critical heuristic for assessing the stability of organic azides.[5] For this compound, the ratio is 3 carbons to 3 nitrogens (C/N = 1). Organic azides with a C/N ratio between 1 and 3 should be considered potentially explosive and handled with extreme care.[6]

-

The "Rule of Six": This rule suggests that a compound should have at least six carbon atoms for each energetic functional group to provide sufficient dilution to render it relatively safe.[5] With only three carbons, this compound does not meet this criterion.

Based on these principles, the following precautions are mandatory:

-

Storage: Store the compound at low temperatures (refrigerated at 2-8°C is recommended) and protected from light, shock, and friction.[1][4] Storage should be in solution (not to exceed 1 M) where possible to desensitize the material.[7]

-

Incompatible Materials:

-

Acids: Avoid all contact with acids, which can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃).[6]

-

Heavy Metals: Do not use metal spatulas or allow contact with heavy metals such as copper, lead, silver, or zinc, as this can form dangerously shock-sensitive heavy metal azides.[5]

-

Halogenated Solvents: Never use halogenated solvents like dichloromethane (DCM) or chloroform. These can react with the azide to form extremely unstable di- and tri-azidomethane.[6]

-

-

Handling: Always handle the compound in a well-ventilated fume hood, behind a blast shield.[6] Wear appropriate personal protective equipment (PPE), including safety glasses (or a face shield), a flame-retardant lab coat, and chemical-resistant gloves.[6] Do not concentrate solutions of this compound via rotary evaporation or distillation.[6]

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like."[8] The structure of this compound, with its polar hydroxyl (-OH) group capable of hydrogen bonding, suggests a certain degree of hydrophilicity. The azide (-N₃) and chloro (-Cl) groups also contribute to the molecule's polarity.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The compound is expected to exhibit good solubility in these solvents due to favorable hydrogen bonding interactions between the solvent's hydroxyl groups and the compound's hydroxyl and azide groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone, THF): High solubility is also predicted in these solvents. While they cannot donate hydrogen bonds, they can act as hydrogen bond acceptors and have strong dipole moments that can solvate the polar regions of the molecule. The nucleophilicity of the azide anion is known to be greater in polar aprotic solvents like DMSO compared to protic solvents.[9]

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Solubility is expected to be limited in nonpolar solvents. The energy required to break the intermolecular hydrogen bonds between molecules of this compound would not be sufficiently compensated by the weak van der Waals interactions with these solvents.

The following table provides a qualitative prediction of solubility and should be used as a starting point for experimental verification.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding interactions with the -OH and -N₃ groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF, Acetone | High | Strong dipole-dipole interactions. Solvents act as H-bond acceptors. |

| Nonpolar | Toluene, Hexanes | Low | Insufficient energy from van der Waals forces to overcome solute-solute interactions. |

| Halogenated | Dichloromethane, Chloroform | DO NOT USE | High reactivity and formation of explosive compounds. [5] |

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for the quantitative determination of solubility using the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature (e.g., 25°C).

Materials:

-

This compound

-

Selected solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, DMSO, THF, Toluene, Hexane)

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for quantification.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial to remove any undissolved solid. The filter material must be chemically inert to the solvent.

-

-

Quantification:

-

Accurately weigh the filtered aliquot.

-

Dilute the filtered solution with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method (HPLC or GC-MS).

-

Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.

-

Perform the experiment in triplicate for each solvent to ensure reproducibility.

-

Visualization of Experimental Workflow

Caption: Potential degradation pathways.

Experimental Protocol for Stability Assessment

This protocol describes a forced degradation study to identify conditions that lead to instability and to characterize the degradation products.

Objective: To assess the stability of this compound in different solvents under various stress conditions (thermal, photolytic, pH).

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is known to be relatively stable (e.g., acetonitrile) at a concentration of ~1 mg/mL.

-

Stress Conditions:

-

Thermal Stress: Dilute the stock solution in vials containing the test solvents (e.g., water, methanol, acetonitrile). Place sets of vials in ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C) and one set at the intended storage temperature (e.g., 4°C) as a control.

-

Photostability: Expose solutions in quartz vials or other UV-transparent containers to a light source specified by ICH guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). Wrap a parallel set of vials in aluminum foil to serve as dark controls.

-

pH Stability (Aqueous): Prepare a series of aqueous buffered solutions (e.g., pH 2, pH 7, pH 9). Add the stock solution to each and incubate at a controlled temperature.

-

-

Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact timing will depend on the observed rate of degradation.

-

Sample Analysis:

-

Immediately quench any reaction if necessary (e.g., by cooling or pH neutralization).

-

Analyze the samples by a stability-indicating HPLC-UV method. A good starting point would be a C18 column with a gradient of water and acetonitrile.

-

The method should be able to separate the parent peak from any degradation products.

-

Use LC-MS to identify the mass of any significant degradation products to help elucidate their structures.

-

-

Data Analysis:

-

Plot the percentage of the parent compound remaining versus time for each condition.

-

Calculate the degradation rate constant and half-life (t₁/₂) under each condition, if possible.

-

Identify and quantify major degradation products.

-

Conclusion

This compound is a high-value synthetic intermediate whose practical application hinges on a clear understanding of its solubility and stability. Due to its energetic nature, characterized by a low carbon-to-nitrogen ratio, extreme caution is warranted in its handling and storage. While specific quantitative data is not widely published, its molecular structure suggests high solubility in polar organic solvents and limited solubility in nonpolar media. Its stability is compromised by heat, light, and incompatible materials, particularly acids and heavy metals. The protocols detailed in this guide provide a robust framework for researchers to experimentally determine the solubility and stability profiles of this compound, ensuring its safe and effective use in the laboratory.

References

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

-

Stanford Environmental Health & Safety. Information on Azide Compounds. Retrieved from [Link]

-

University of New Mexico Chemistry. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

-

Bräse, S. (2021, October 8). Azide Chemistry - Safety. Karlsruhe Institute of Technology. Retrieved from [Link]

-

ResearchGate. Nucleophilic reactivity of the azide ion in various solvents. Retrieved from [Link]

-

Abbenante, G., et al. (2007). Unexpected photolytic decomposition of alkyl azides under mild conditions. ResearchGate. Retrieved from [Link]

-

Experiment 1 Determination of Solubility Class. Retrieved from [Link]

- Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.

-

PubChem. This compound. Retrieved from [Link]

- Nikolaki, M. D., et al. (2007). Photochemical degradation of 1,3-dichloro-2-propanol aqueous solutions.

-

Organic Chemistry Research. (2024). One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nanocatalyst. Retrieved from [Link]

- Bräse, S., & Banert, K. (Eds.). (2010).

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

- Queen, E. T., & Robertson, R. E. (1966). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Journal of the American Chemical Society, 88(7), 1363-1365.

-

Sci-Hub. Direct synthesis of new soluble and thermally stable poly(urethane-imide)s from an imide ring-containing dicarboxylic acid using diphenylphosphoryl azide. Retrieved from [Link]

- Zhang, Q., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports, 11(1), 23838.

- Schuhmacher, R., et al. (2005). A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. Analytical and Bioanalytical Chemistry, 382(2), 336-342.

- Nikolaki, M. D., et al. (2006). Photocatalytical degradation of 1,3-dichloro-2-propanol aqueous solutions by using an immobilized TiO2 photoreactor.

- Riera-Galmes, S., et al. (2018). Solubility Based Identification of Green Solvents for Small Molecule Organic Solar Cells. Advanced Sustainable Systems, 2(10), 1800051.

- Hu, D., et al. (2025).

-

LibreTexts Chemistry. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

- Trammell, R. L., et al. (1983). Solubility of Organic and Inorganic Chemicals in Selected Solvents.

- Tatarczyk, T., et al. (2017). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 24(2), 1148-1184.

-

Organic Chemistry Portal. 1,2-Azido alcohol synthesis by azidonation, azidation or substitution. Retrieved from [Link]

- Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Strontium.

- Lin, C. H., et al. (2008). Photoelectrocatalytic Degradation of Isopropyl Alcohol by TiO2/Ti Thin-Film Electrode. Journal of the Chinese Chemical Society, 55(4), 799-805.

- Yilmaz, S. S., et al. (2018). Thermal Decomposition of Dinitro-chloro-azido Benzenes: A Comparison of Theoretical and Experimental Results. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 655-664.

- Salomaa, P., & Kankaanperä, A. (1961). Kinetics of hydrolysis reactions in water-glycerol mixtures. Acta Chemica Scandinavica, 15, 871-878.

-

University of Rochester. Solvent miscibility and other data. Retrieved from [Link]

- Kertes, A. S. (Ed.). (1979).

- Gao, W., et al. (2015). Direct Preparation Kinetics of 1,3-Dichloro-2-propanol from Glycerol Using Acetic Acid Catalyst. Industrial & Engineering Chemistry Research, 54(4), 1169-1175.

- Ionescu, G., & Onciu, M. (2001). Photodegradation of 2‐chloro Substituted Phenothiazines in Alcohols. Journal of Photochemistry and Photobiology A: Chemistry, 141(2-3), 147-154.

-

ACS Publications. (2025). Analytical Chemistry Vol. 97 No. 1. Retrieved from [Link]

- Lee, D. Y., et al. (1995). Hydrolysis kinetics of diacetyl nadolol. Journal of Pharmaceutical Sciences, 84(6), 724-728.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C3H6ClN3O | CID 10975530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Chirality and Stereochemistry of 1-Azido-3-chloro-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azido-3-chloro-2-propanol is a critical chiral building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of β-adrenergic blocking agents such as nadolol.[1][2] Its synthetic value is intrinsically linked to the stereochemistry of the hydroxyl group at the C2 position. This guide provides an in-depth analysis of the stereochemical considerations surrounding this molecule, from its synthesis via the regioselective ring-opening of a prochiral epoxide to the analytical methods required to validate its enantiomeric purity. The causality behind experimental choices and the validation of synthetic protocols are emphasized to provide a field-proven perspective for researchers in drug development and organic synthesis.

The Genesis of Chirality: Synthesis and Mechanism

The chirality of this compound originates from the nucleophilic ring-opening of its prochiral precursor, epichlorohydrin. The reaction of epichlorohydrin with an azide source, such as sodium azide (NaN₃), is the most common route.[3][4]

Mechanism: The reaction proceeds via an SN2 mechanism. The azide ion (N₃⁻) acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring. Due to steric hindrance from the chloromethyl group, the attack predominantly occurs at the less substituted terminal carbon atom (C1).[5] This regioselectivity is a crucial factor in the synthesis.[6][7] The attack forces the epoxide ring to open, resulting in the formation of a chiral center at the C2 carbon with a defined stereochemistry. The reaction is highly stereospecific, proceeding with a complete inversion of configuration at the site of attack.[8]

The choice of reaction conditions, such as pH, can influence the regioselectivity. While basic or neutral conditions favor attack at the less substituted carbon, acidic conditions can promote protonation of the epoxide oxygen, leading to a greater degree of positive charge on the more substituted carbon and potentially altering the regiochemical outcome.[4]

The Stereochemical Landscape: (R)- and (S)-Enantiomers

The ring-opening of racemic epichlorohydrin results in a racemic mixture of (R)- and (S)-1-azido-3-chloro-2-propanol. However, for pharmaceutical applications where a single enantiomer of the final active pharmaceutical ingredient (API) is required, the synthesis must be enantioselective. This is achieved by using an enantiomerically pure starting material, such as (S)-epichlorohydrin, to produce the corresponding single enantiomer of the azido alcohol.[5]

The resulting enantiomers are:

-

(R)-1-Azido-3-chloro-2-propanol

-

(S)-1-Azido-3-chloro-2-propanol

The specific stereoisomer required depends on the target molecule. For instance, the synthesis of certain β-blockers necessitates the use of a specific enantiomer of this intermediate to ensure the desired pharmacological activity and reduce potential side effects associated with the other enantiomer.

Experimental Protocol: Synthesis of Racemic this compound

This protocol describes a standard laboratory procedure for the synthesis of racemic this compound from epichlorohydrin.

Materials:

-

Epichlorohydrin

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl)

-

Methanol

-

Water

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium azide and ammonium chloride in a mixture of methanol and water.

-

Addition of Epichlorohydrin: Slowly add epichlorohydrin to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with diethyl ether. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Causality Behind Experimental Choices:

-

Ammonium Chloride: Acts as a mild proton source to facilitate the epoxide ring-opening.[4]

-

Methanol/Water Solvent System: Provides a polar medium to dissolve the ionic reagents (NaN₃, NH₄Cl) and the organic substrate.

-

Reflux Conditions: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Aqueous Workup and Extraction: Separates the organic product from the inorganic salts and the aqueous solvent.

Analytical Validation: Chiral HPLC

Confirming the enantiomeric purity of this compound is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method.[9]

Challenges and Solutions: Direct chiral separation of small, flexible molecules like this compound can be difficult due to a lack of rigid structural elements for the CSP to differentiate.[10] A common strategy to overcome this is derivatization of the hydroxyl group to introduce a chromophore (e.g., a phenyl or naphthyl group) and additional interaction sites, which enhances chiral recognition.[11]

Representative Chiral HPLC Method (for a derivatized sample):

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA) |

| Mobile Phase | n-Hexane/Isopropanol (ratio to be optimized) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (for derivatized compound) |

| Temperature | 25 °C |

Visualization of Key Processes

Reaction Mechanism:

Caption: SN2 ring-opening of epichlorohydrin by azide.

Experimental Workflow:

Sources

- 1. US5319141A - Process of making nadolol - Google Patents [patents.google.com]

- 2. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

Safety, handling, and storage precautions for 1-Azido-3-chloro-2-propanol

An In-Depth Technical Guide to the Safe Handling, and Storage of 1-Azido-3-chloro-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional molecule that incorporates both a reactive azide group and a chloropropanol structure. This combination makes it a potentially valuable building block in medicinal chemistry and drug development, offering pathways for the synthesis of complex nitrogen-containing heterocycles and other functionalities through "click" chemistry or other azide-specific reactions. However, the very features that impart its synthetic utility also introduce significant safety challenges. The presence of the azide functional group categorizes this compound as potentially energetic, with risks of explosive decomposition under certain conditions. Furthermore, while specific toxicological data for this exact molecule is limited, the known hazards of small organic azides and chlorinated propanols necessitate a highly cautious approach.

This guide provides a comprehensive overview of the critical safety, handling, and storage precautions for this compound. It is intended for laboratory personnel who will be synthesizing, handling, or using this compound. The protocols and recommendations outlined herein are based on established best practices for managing energetic and potentially toxic chemicals, aiming to foster a robust safety culture and minimize risk.

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with this compound stem from its azide functional group and its chlorinated alcohol backbone. A thorough risk assessment must be conducted before any work with this compound begins.

The Azide Moiety: A High-Energy Functional Group

Organic azides are known for their potential to decompose rapidly, and sometimes explosively, releasing dinitrogen gas (N₂).[1] This decomposition can be initiated by:

-

Heat: Thermal decomposition is a major concern. Low molecular weight azides are often particularly unstable.[1]

-

Shock and Friction: Mechanical impact or friction, such as grinding a solid or scraping a residue with a metal spatula, can trigger violent decomposition.[2]

-

Light: Photochemical decomposition can also occur, leading to the formation of reactive nitrene intermediates.[1]

A crucial factor in assessing the stability of an organic azide is the ratio of carbon and oxygen atoms to nitrogen atoms. A higher ratio of (nC + nO) / nN generally indicates greater stability.[1] For this compound (C₃H₆ClN₃O), this ratio is (3+1)/3 = 1.33. This low ratio suggests that the compound should be treated as potentially explosive and highly sensitive.

Toxicity Profile (Inferred)

While specific toxicological data for this compound is largely unavailable, the hazards can be inferred from its structural components and related compounds.[3][4]

-

Azide Toxicity: Azides as a class are highly toxic. For instance, sodium azide is extremely toxic, with an LD50 (oral, rat) of 27 mg/kg.[5] Organic azides can be readily absorbed through the skin and may be fatal if ingested or inhaled.[6] Upon contact with water or acids, they can form the highly toxic and explosive hydrazoic acid.[5]

-

Chloropropanol Toxicity: The precursor, 1,3-Dichloro-2-propanol, is classified as toxic if swallowed and may cause cancer based on animal studies.[7][8] It is also a skin, eye, and respiratory tract irritant.[8] It is reasonable to assume that this compound will exhibit similar or greater toxicity.

Physical and Chemical Properties

A summary of the known and predicted properties of this compound is presented in the table below. The lack of comprehensive experimental data underscores the need for caution.

| Property | Value | Source |

| Molecular Formula | C₃H₆ClN₃O | [9] |

| Molecular Weight | 135.55 g/mol | [9] |

| Appearance | Data not available; likely a liquid or low-melting solid | - |

| Boiling Point | Data not available; avoid distillation due to explosion risk | - |

| Solubility | Data not available | [4] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Given the potential for explosive decomposition and high toxicity, stringent engineering controls and a comprehensive PPE protocol are mandatory.

Engineering Controls

-

Chemical Fume Hood: All work with this compound, including synthesis, transfer, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors and to contain any potential rapid gas release.[10]

-

Blast Shield: A sturdy, anchored blast shield must be used at all times when handling the neat compound or concentrated solutions. The fume hood sash should be kept as low as possible.[2]

-

Designated Area: A specific area of the lab should be designated for work with azides. This area should be clearly marked with warning signs.[5]

-

Avoidance of Metal: Do not use metal spatulas, stir bars with exposed metal, or ground glass joints, as friction can initiate decomposition.[2] Use Teflon-coated or glass equipment. Avoid contact with heavy metals like copper and lead, as this can form highly explosive heavy metal azides.[6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to protect against both physical and chemical hazards.

-

Hand Protection: Double gloving is required. Wear a pair of chemical-resistant nitrile gloves over a pair of Silver Shield® gloves for maximum protection against skin absorption.[11] Change gloves frequently and immediately if contamination is suspected.[10]

-

Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory to protect against splashes and potential explosions.[6]

-

Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[5] For larger-scale operations, a chemical-resistant apron is also recommended.[6] Long pants and closed-toe shoes are required.[10]

Caption: Proper sequence for donning and doffing Personal Protective Equipment (PPE).

Section 3: Handling and Storage Protocols

Safe Handling

-

Quantities: Handle the smallest quantities of the material necessary for the experiment.

-

Temperature Control: Perform reactions at the lowest practical temperature. Use an ice bath to moderate exothermic reactions.

-

Solvents: It is recommended to handle the compound in solution to reduce the risk of explosion from shock or friction.

-

Avoid Concentration: Do not concentrate solutions of this compound to dryness. Rotary evaporation has been implicated in explosions involving azides.[2]

-

Static Discharge: Take measures to prevent the buildup of static electricity, especially when handling the neat compound.[10] Grounding equipment may be necessary.

Storage

-

Temperature: Store in a cool, dark location, preferably in a refrigerator or freezer rated for flammable materials.[12] The recommended storage temperature is often between 2-8°C.[13]

-

Container: Store in a tightly sealed container, clearly labeled with the chemical name and all appropriate hazard warnings (e.g., "Explosive," "Toxic"). The container should have a pressure-relief cap if there is any potential for slow decomposition and gas buildup.

-

Incompatibilities: Store away from acids, oxidizing agents, and heavy metals.[14][15] Do not store on metal shelves.[14] Use secondary containment to prevent spills.[14]

Section 4: Emergency Procedures

Immediate and correct response to an emergency is critical. All personnel working with this compound must be familiar with these procedures.

Spills

The appropriate response depends on the size of the spill.

Caption: Decision workflow for responding to a spill of this compound.

-

Small Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Wearing full PPE, absorb the spill with an inert material like vermiculite or sand. Do not use combustible materials like paper towels.

-

Carefully collect the absorbed material into a non-metal container.[14]

-

Decontaminate the area with a soapy, alkaline water solution (pH > 9) to prevent the formation of hydrazoic acid.[10]

-

Package all cleanup materials as hazardous waste.

-

-

Large Spill (or any spill outside a fume hood):

-

Evacuate the laboratory immediately, alerting all personnel.

-

Close the laboratory door and prevent re-entry.

-

Call emergency services and the institution's environmental health and safety office.[10]

-

Accidental Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.[6]

-

Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.[14]

For all exposures, provide the Safety Data Sheet (SDS) or this guide to the medical personnel.[11]

Section 5: Waste Disposal

All waste containing this compound is considered acutely hazardous waste.

-

Never pour azide-containing waste down the drain. Azides can react with lead or copper in plumbing to form highly explosive metal azides.[6][11]

-

Collect all waste, including reaction mixtures, contaminated solvents, and solid materials (gloves, absorbent), in a designated, clearly labeled, non-metal hazardous waste container.[14]

-

Consult your institution's environmental health and safety department for specific procedures on the disposal of azide waste. In some cases, a chemical deactivation procedure may be required before disposal.[11]

Conclusion

This compound is a compound with significant potential in synthetic chemistry, but it must be handled with the utmost respect for its potential hazards. Its low carbon-to-nitrogen ratio and the inherent toxicity of its constituent parts demand a rigorous and proactive approach to safety. By implementing robust engineering controls, adhering to strict PPE and handling protocols, and being prepared for emergencies, researchers can mitigate the risks and work safely with this valuable chemical intermediate. A thorough understanding of the principles outlined in this guide is the first and most critical step in ensuring a safe laboratory environment.

References

- Sodium Azide - Yale Environmental Health & Safety. (2021).

- This compound (CAS No. 51275-91-3) SDS - Guidechem.

- Sodium Azide NaN3 - Division of Research Safety | Illinois. (2019). Retrieved from University of Illinois Grainger College of Engineering website.

- Lab Safety Guideline: Sodium Azide. (2019). Retrieved from a university research safety affairs document.

- Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. (2017).

- Sodium azide.

- Sodium Azide - Environment, Health & Safety. (2022).

- Organic azide - Wikipedia.

- A comparative study on the thermal stability of different organic azides - Benchchem. (2025).

- Safe Handling of Azides - University of Pittsburgh. (2013). Retrieved from University of Pittsburgh EHS website.

- A study on the thermal stability of organic azides | Request PDF - ResearchGate. (2025).

- SAFETY DATA SHEET - TCI Chemicals. (2025).

- 1-Propanol, 3-azido- - Safety Data Sheet - ChemicalBook. (2025).

- Azide-based high-energy metal-organic framework with enhanced thermal stability - ChemRxiv.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- This compound SDS, 51275-91-3 Safety Data Sheets - ECHEMI.

- SAFETY DATA SHEET - Fisher Scientific. (2012).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- This compound | C3H6ClN3O | CID 10975530 - PubChem.

- Safety Data Sheet - RapidOnline.

- Safety Data Sheet: 1-Chloro-2-propanol - Chemos GmbH&Co.KG. (2023).

- UN1219 2-Propanol AGR, ACS, ISO, Ph Eur.

- This compound | 51275-91-3 - ChemicalBook. (2023).

- Material Safety Data Sheet - 1,3-Dichloro-2-propanol, 99% - Cole-Parmer.

Sources

- 1. Organic azide - Wikipedia [en.wikipedia.org]